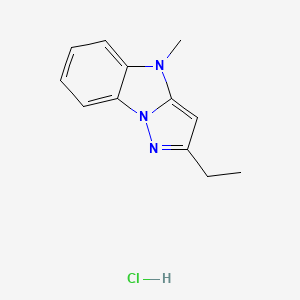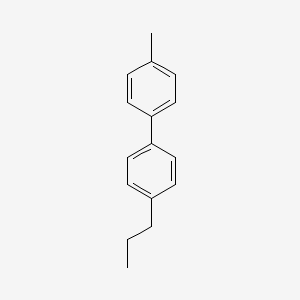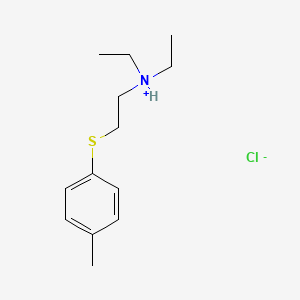
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ammonium, oxydiethylenebis(butyldimethyl-, dibromide typically involves the quaternization of tertiary amines with alkyl halides . This process can be carried out through monoalkyl halogenation of diamines or dialkyl halogenation of amines . Industrial production methods often involve the use of methyltrifluoromethanesulfonation reactions and anion exchange reactions .
Chemical Reactions Analysis
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ammonium, oxydiethylenebis(butyldimethyl-, dibromide involves its interaction with the cell membranes of microorganisms. The compound disrupts the lipid bilayer, leading to cell lysis and death . The molecular targets include the phospholipids in the cell membrane, and the pathways involved include the disruption of membrane integrity and function .
Comparison with Similar Compounds
Ammonium, oxydiethylenebis(butyldimethyl-, dibromide is unique among quaternary ammonium compounds due to its specific structure and properties. Similar compounds include:
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Hexadecyltrimethylammonium bromide: Used in various industrial applications as a surfactant.
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness .
Properties
CAS No. |
64049-65-6 |
|---|---|
Molecular Formula |
C16H38Br2N2O |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
butyl-[2-[2-[butyl(dimethyl)azaniumyl]ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C16H38N2O.2BrH/c1-7-9-11-17(3,4)13-15-19-16-14-18(5,6)12-10-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NXMGHXWDIYVXFB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](C)(C)CCOCC[N+](C)(C)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)

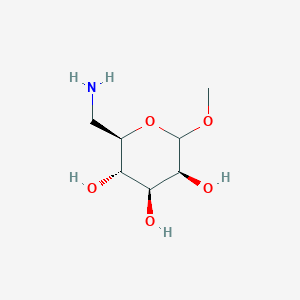


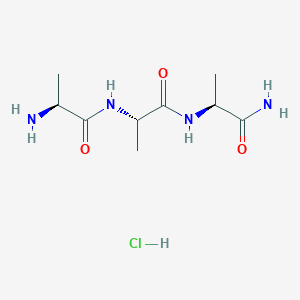
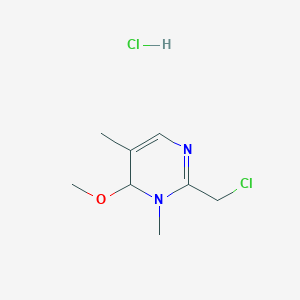
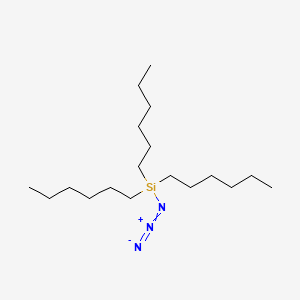
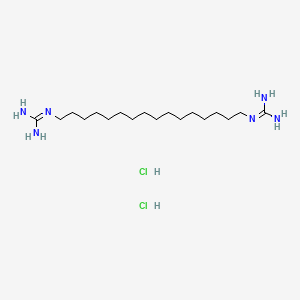
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
